molecular formula C14H8ClFN2OS B2974413 3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 661477-74-3

3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2974413
CAS RN: 661477-74-3
M. Wt: 306.74
InChI Key: BCOXEAWOVMTZFB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of protein kinase C (PKC) isoforms and has shown promising results in various scientific research applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazoline derivatives have shown potent antimicrobial and antifungal activities. For instance, some novel 4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activity, highlighting the versatile biological activities of quinazoline compounds (Farag et al., 2012). Similarly, 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines demonstrated significant antibacterial and antifungal activities, further supporting the utility of quinazoline derivatives in developing new antimicrobial agents (Panwar & Singh, 2011).

Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer properties. A study on indole-aminoquinazolines showed that these compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Mphahlele et al., 2018). Another study designed and synthesized new 2-phenylquinolin-4-one derivatives, evaluating their cytotoxic activity against tumor cell lines, which could pave the way for developing novel antitumor agents (Chou et al., 2010).

Interaction with Biological Molecules

The interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) has been studied, revealing insights into how these compounds can affect protein conformation and function. This research suggests potential applications in understanding drug-protein interactions and designing drug delivery systems (Wang et al., 2016).

Mechanism of Action

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-10-7-8(5-6-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXEAWOVMTZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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